molecular formula C20H15BrN4O2S B11356793 N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide

N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide

Cat. No.: B11356793
M. Wt: 455.3 g/mol
InChI Key: JGBBUXCVILTCGN-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide is a synthetic small molecule characterized by a pyrimidinone core substituted with a cyano group at position 5, a phenyl group at position 6, and a sulfanyl-propanamide chain at position 2. The 4-bromophenyl substituent on the propanamide moiety distinguishes it from structurally related compounds.

Properties

Molecular Formula

C20H15BrN4O2S

Molecular Weight

455.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide

InChI

InChI=1S/C20H15BrN4O2S/c1-12(18(26)23-15-9-7-14(21)8-10-15)28-20-24-17(13-5-3-2-4-6-13)16(11-22)19(27)25-20/h2-10,12H,1H3,(H,23,26)(H,24,25,27)

InChI Key

JGBBUXCVILTCGN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Br)SC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]PROPANAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the dihydropyrimidinyl intermediate, followed by the introduction of the bromophenyl and cyano groups. Common reagents used in these reactions include bromine, cyanide sources, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent production. Safety measures and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Sulfanylation

The sulfanyl group (-S-) is introduced via nucleophilic substitution or coupling. For example:

  • Reaction : Pyrimidine intermediate + mercapto compound → Sulfanyl linkage.

  • Mechanism : Electrophilic substitution at the pyrimidin-2-yl position.

Amide Formation

The propanamide moiety is coupled to the pyrimidine-sulfanyl intermediate. For example:

  • Reaction : Pyrimidine-sulfanyl intermediate + 4-bromophenylpropanoic acid + coupling agent → Amide bond formation.

  • Conditions : Activation via EDCl/HOBt or direct coupling under basic conditions.

Mechanistic Insights

  • Amide formation : Proceeds via nucleophilic acyl substitution, forming a tetrahedral intermediate.

  • Sulfanylation : Likely involves attack of a thiolate anion on an electrophilic pyrimidine site.

Analytical Techniques

  • NMR spectroscopy : Confirms functional groups (e.g., amide protons, pyrimidine aromaticity).

  • HPLC : Monitors reaction progress and purity.

  • Mass spectrometry : Verifies molecular weight (e.g., m/z for the target compound) .

Table 2: Functional Group Analysis

Functional GroupAnalytical MethodKey Observations
Amide (-CONH-)IR (1650–1750 cm⁻¹), ¹H NMRStretching vibration of carbonyl
Pyrimidine ring¹H NMR (aromatic protons)Deshielded protons at specific δ values
Sulfanyl (-S-)¹³C NMR, HRMSSulfur-containing peaks

Biological Activity

N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and a therapeutic agent in cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenyl group, a cyano moiety, and a pyrimidinyl sulfanyl acetamide structure. Its IUPAC name is this compound. The molecular formula is C19H13BrN4O2SC_{19}H_{13}BrN_{4}O_{2}S, and it possesses unique electronic properties due to the bromine substitution, which may influence its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor , binding to active or allosteric sites, thereby modulating enzymatic activity. For instance, it has been studied for its potential effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression .

Antitumor Activity

This compound has shown promising results in various studies regarding its antitumor properties:

  • Inhibition of CDK2 and CDK9 : Research indicates that this compound can significantly inhibit CDK2 and CDK9, leading to G2/M cell cycle arrest and apoptosis in cancer cell lines such as HCT116. The IC50 values for these enzymes are reported to be exceptionally low, demonstrating high potency .
  • Mechanistic Insights : Studies reveal that the compound affects the expression of proteins involved in cell cycle regulation and apoptosis, contributing to its cytotoxic effects against tumor cells .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease. The results suggest that it exhibits significant enzyme inhibition, which may contribute to its therapeutic potential beyond oncology .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the chemical structure can significantly alter the biological activity of the compound:

ModificationEffect on Activity
Bromine vs Chlorine/FluorineBromine enhances electronic properties, improving interaction with biological targets
Cyano Group PositionVariations in position affect binding affinity to enzymes
Sulfanyl MoietyEssential for maintaining biological activity

The presence of the bromophenyl group is particularly noted for enhancing the reactivity compared to its chloro and fluoro analogs .

Case Studies

Several studies have explored the biological activity of similar compounds, providing context for understanding this compound:

  • Anticancer Studies : Research on related pyrimidine derivatives has shown effective inhibition of tumor growth, reinforcing the potential of this compound as a lead candidate in cancer therapy .
  • Enzyme Inhibition Studies : Compounds with similar structural features have demonstrated significant AChE inhibition, suggesting that N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-pheny1H-pyrimidin-2-y)sulfanyl]propanamide could also exhibit neuroprotective effects through enzyme modulation .

Scientific Research Applications

Anticancer Applications

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival.
  • Case Studies : A study on related compounds demonstrated cytotoxic effects against human cancer cell lines such as colon and breast cancer. These findings suggest that N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide could also exhibit similar activities .

Anti-inflammatory Properties

In silico studies have suggested that the compound may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory processes.

  • Research Findings : Molecular docking studies indicate that the compound could bind effectively to the active site of 5-lipoxygenase, potentially leading to reduced inflammation . Such properties make it a candidate for developing anti-inflammatory drugs.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that can yield various derivatives with modified biological activities.

Derivative Activity Reference
Compound AAnticancer
Compound BAnti-inflammatory

Future Research Directions

Given the promising results from preliminary studies, future research should focus on:

  • In Vivo Studies : Conducting animal model trials to evaluate the efficacy and safety profile.
  • Mechanistic Studies : Investigating the detailed mechanism of action at the molecular level to understand how the compound interacts with cellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs documented in the literature. Below is a detailed comparison based on molecular structure, physicochemical properties, and functional group variations.

Structural and Functional Group Comparisons

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-Bromophenyl, 5-cyano-pyrimidinone, sulfanyl-propanamide Inferred: C20H16BrN5O3S2 ~497.0 Bromine enhances lipophilicity; cyano group may enhance electronic interactions
FC4 () 4-Chlorophenyl, 5-cyano-pyrimidinone, sulfamoylphenyl C20H16ClN5O4S2 489.96 Chlorine substituent; sulfamoyl group increases solubility
Compounds 7c–7f () Methylphenyl, amino-thiazole-oxadiazole, sulfanyl-propanamide C16H17N5O2S2–C17H19N5O2S2 375–389 Oxadiazole-thiazole hybrid; lower molecular weight
618383-54-3 () 4-Bromophenyl, trifluoromethyl-pyridine, sulfanyl-acetamide C21H17BrF3N2O2S 489.3 Trifluoromethyl enhances metabolic stability; pyridine core

Key Differences and Implications

In contrast, the sulfamoylphenyl group in FC4 introduces polar sulfonamide functionality, which may enhance solubility and target binding interactions .

Core Heterocycle Variations The pyrimidinone core in the target compound and FC4 differs from the pyridine core in 618383-54-3 (). Pyrimidinones are more electron-deficient due to the carbonyl group, which could influence hydrogen-bonding interactions with biological targets.

Compounds 7c–7f () feature amino-thiazole-oxadiazole moieties, which are absent in the target compound. These groups are associated with antimicrobial activity but may introduce synthetic complexity .

Physical Properties

  • The target compound’s molecular weight (~497 g/mol) exceeds that of compounds 7c–7f (375–389 g/mol), suggesting differences in pharmacokinetic profiles such as absorption and distribution .
  • Melting points for analogs like 7c–7f range from 134–178°C, but data for the target compound are unavailable. Such data are critical for assessing crystallinity and formulation feasibility .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the pyrimidinone core. For example, nucleophilic substitution at the pyrimidine C2 position with a thiol-containing propanamide derivative is critical. Intermediates are characterized via 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} to confirm regioselectivity and purity (e.g., chemical shifts for bromophenyl protons at ~7.5 ppm and cyano groups at ~120 ppm in 13C NMR^{13}\text{C NMR}) . Mass spectrometry (HRMS) is used to verify molecular weight.

Q. Which spectroscopic and crystallographic techniques are essential for validating the compound’s structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for absolute structural confirmation. Tools like SHELXL (for refinement) and ORTEP-III (for visualization) are critical . For solution-phase analysis, 19F NMR^{19}\text{F NMR} (if applicable) and IR spectroscopy (to confirm carbonyl and cyano stretches at ~1700 cm1^{-1} and ~2200 cm1^{-1}, respectively) are employed. Discrepancies in bond lengths or angles from SCXRD data should be cross-checked with density functional theory (DFT) calculations .

Advanced Research Questions

Q. How do substituents like the 4-bromophenyl and cyano groups influence the compound’s biological activity and physicochemical properties?

  • Methodological Answer : The 4-bromophenyl group enhances lipophilicity and may facilitate receptor binding via halogen bonding, as seen in analogous pyrimidine derivatives with antimicrobial activity . The cyano group at C5 stabilizes the pyrimidinone ring through resonance and may act as a hydrogen-bond acceptor. Comparative studies with fluorophenyl or methylsulfonyl analogs (e.g., from ) reveal that electron-withdrawing groups like cyano improve metabolic stability but may reduce solubility .

Q. What challenges arise during crystallographic refinement of this compound, particularly regarding disorder or twinning?

  • Methodological Answer : The sulfanyl-propanamide side chain may exhibit rotational disorder, requiring TLS (Translation-Libration-Screw) refinement in SHELXL to model anisotropic motion . Twinning, if present (e.g., in monoclinic systems), is addressed using the Hooft parameter in PLATON to validate the correct space group . For example, a high Rint_{\text{int}} (>0.1) in merged data suggests twinning, necessitating reprocessing with TWINABS .

Q. How should researchers address contradictions in reported biological activity or structural data across studies?

  • Methodological Answer : Contradictions may stem from polymorphic variations (e.g., dihedral angle differences in pyrimidine derivatives altering binding pockets, as in ) . Systematic validation includes:

  • Biological assays : Replicating under standardized conditions (e.g., MIC values for antimicrobial activity).
  • Structural data : Re-refining deposited CIF files using updated software (e.g., SHELXL 2023) to check for overfitting .
  • Statistical analysis : Applying the Hamilton R-factor ratio test to resolve disputes in crystallographic models .

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